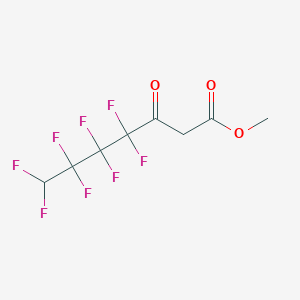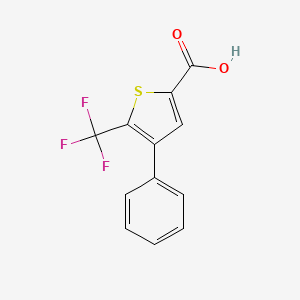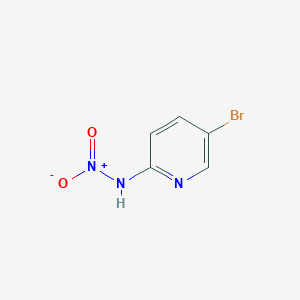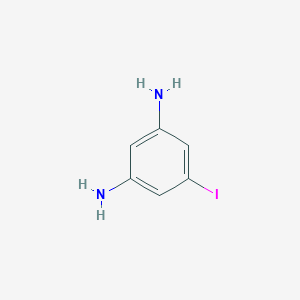
5-Iodobenzene-1,3-diamine
説明
5-Iodobenzene-1,3-diamine, also known as 5-iodo-o-phenylenediamine, is a chemical compound that belongs to the class of aromatic organic compounds. It is an iodinated derivative of o-phenylenediamine that has been widely used in scientific research due to its unique properties. This compound is commonly used in the field of medicinal chemistry and biochemistry for its ability to act as a potent inhibitor of various enzymes and proteins.
科学的研究の応用
Electrochemical Reduction Mechanism
The study by Prasad and Sangaranarayanan (2004) focuses on the electrochemical reductive cleavage of the carbon-iodine bond in 5-bromo-1,3-dichloro-2-iodobenzene, a compound closely related to 5-Iodobenzene-1,3-diamine. They utilize Marcus theory to analyze the electron transfer in this process, providing insights into the reactivity and stability of such iodine-containing compounds in electrochemical applications (Prasad & Sangaranarayanan, 2004).
Catalysis in Organic Synthesis
Rodríguez and Moran (2011) demonstrate the use of iodobenzene, a similar compound, as a catalyst in oxidative cyclization reactions. This research highlights the potential of iodobenzene derivatives, including 5-Iodobenzene-1,3-diamine, in catalyzing important reactions in organic synthesis, particularly for creating complex molecular architectures (Rodríguez & Moran, 2011).
Novel 1,3-Dipolar Cycloaddition
The work by Liu, Lu, and Shi (2007) focuses on iodobenzene diacetate-mediated reactions, which are relevant for understanding the reactivity of 5-Iodobenzene-1,3-diamine in similar contexts. Their research provides insights into the mechanisms of 1,3-dipolar cycloaddition reactions, a key area in synthetic organic chemistry (Liu, Lu, & Shi, 2007).
Energetic Material Synthesis
Tang, Imler, Parrish, and Shreeve (2018) explore the synthesis of energetic materials using iodobenzene diacetate, an iodine-containing reagent. Their findings are relevant for understanding the potential use of 5-Iodobenzene-1,3-diamine in the field of energetic materials and its role in synthesizing compounds with high-energy properties (Tang, Imler, Parrish, & Shreeve, 2018).
Electronic Structure Analysis
The study by Cvitaš, Güsten, and Klasinc (1977) on the electronic structure of iodobenzene compounds, including di-iodobenzene variants, helps in understanding the electronic properties of 5-Iodobenzene-1,3-diamine. This research is significant for applications in materials science and electronic engineering (Cvitaš, Güsten, & Klasinc, 1977).
Photolysis Studies
Youssefyeh and Lichtenberg (1974) investigate the photolysis of di-iodo-1,3-dimethyluracil, providing insights into the light-induced reactivity of iodobenzene derivatives like 5-Iodobenzene-1,3-diamine. Such studies are crucial in photochemistry and photophysics (Youssefyeh & Lichtenberg, 1974).
Polymer Science Applications
The research by Yang and Hsiao (2004) into the synthesis of fluorinated polyimides using diamines, including iodobenzene derivatives, reveals the potential of 5-Iodobenzene-1,3-diamine in polymer science. Their work focuses on creating materials with unique properties like solubility and thermal stability (Yang & Hsiao, 2004).
特性
IUPAC Name |
5-iodobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDAWJKJURFTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292064 | |
| Record name | 1,3-Benzenediamine, 5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodobenzene-1,3-diamine | |
CAS RN |
111938-17-1 | |
| Record name | 1,3-Benzenediamine, 5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1597203.png)
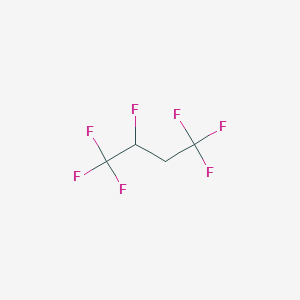
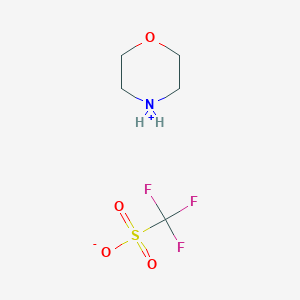
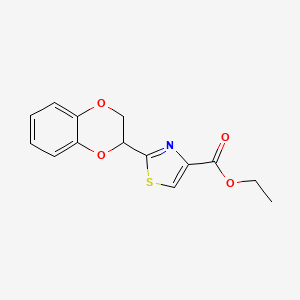
![[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine](/img/structure/B1597209.png)
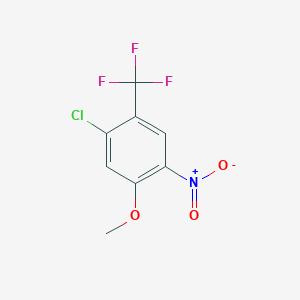
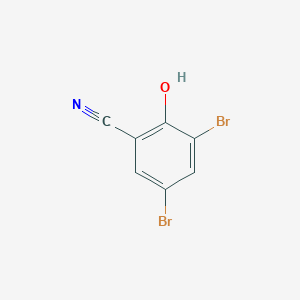
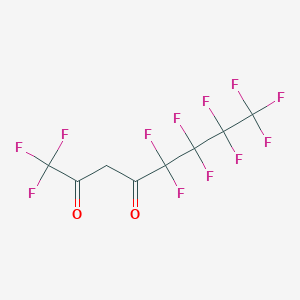
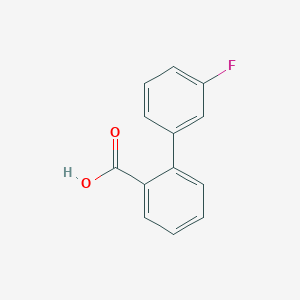
![5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B1597217.png)
